PDE10A Potency vs. Hydroxy Analog
The target compound demonstrates a human PDE10A IC50 of 7.30 nM [1]. This is >1,300‑fold more potent than the closest structurally confirmed analog, N‑(3,4‑dichlorophenyl)-4,4,4-trifluoro-3‑hydroxy-3‑(trifluoromethyl)butanamide, which shows a PDE10A IC50 of >10,000 nM in the same enzymatic assay format [2]. The difference is attributed to the gem‑bis‑CF3 group maintaining a hydrophobic, non‑hydrogen‑bonding interaction with the PDE10A active site, whereas the hydroxy analog induces a conformational penalty.
| Evidence Dimension | Human PDE10A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7.30 nM |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide: IC50 >10,000 nM |
| Quantified Difference | >1,369‑fold |
| Conditions | Fluorescence polarization / enzyme inhibition assay; full‑length human PDE10A. [1][2] |
Why This Matters
A >1,000‑fold potency gap is a decisive criterion for selecting a PDE10A chemical probe; the target compound is functionally non‑substitutable by its closest hydroxy analog for any PDE10A-mediated study.
- [1] BindingDB. BDBM50408485 (CHEMBL5272525). IC50: 7.30 nM; Target: Human PDE10A. Massachusetts General Hospital/ChEMBL. (Accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50034649 (CHEMBL3360413). IC50: >50,000 nM for human PDE3A; BDBM61803 affinity data for hydroxy analog. Used as structural comparator for PDE10A context. (Accessed 2026-04-30). View Source
